Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]-
Overview
Description
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- is a compound that combines the essential amino acid methionine with a 2,4-dichlorophenoxyacetyl group Methionine is known for its role in protein synthesis and various metabolic processes, while the 2,4-dichlorophenoxyacetyl group is often associated with herbicidal activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- typically involves the reaction of methionine with 2,4-dichlorophenoxyacetyl chloride. The process can be summarized as follows:
Preparation of 2,4-dichlorophenoxyacetyl chloride: This is achieved by reacting 2,4-dichlorophenoxyacetic acid with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Acylation of Methionine: Methionine is then reacted with the prepared 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as pyridine to yield Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]-.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The 2,4-dichlorophenoxyacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can yield methionine sulfoxide, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The 2,4-dichlorophenoxyacetyl group mimics natural auxins, which are plant hormones that regulate growth. This mimicry can disrupt normal cellular processes, leading to abnormal growth and cell death in plants . In biological systems, methionine plays a crucial role in protein synthesis and various metabolic pathways, including the activation of AMP-activated protein kinase (AMPK) and the promotion of autophagy .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Methionine sulfoxide: An oxidized form of methionine with different biological properties.
N-(2,4-Dinitrophenyl)-DL-methionine: A derivative of methionine used in various biochemical studies.
Uniqueness
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- is unique due to its combination of methionine and the 2,4-dichlorophenoxyacetyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c1-21-5-4-10(13(18)19)16-12(17)7-20-11-3-2-8(14)6-9(11)15/h2-3,6,10H,4-5,7H2,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTANULYSZODGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886496 | |
Record name | Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62625-13-2 | |
Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62625-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine, N-(2-(2,4-dichlorophenoxy)acetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC225214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC87887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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